molecular formula C16H20ClN3O3S B2815400 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034288-72-5

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2815400
CAS No.: 2034288-72-5
M. Wt: 369.86
InChI Key: YDHTUQIREIKUPI-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a 5-chloro-2-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base such as triethylamine.

    Substitution with 5-chloro-2-methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with 5-chloro-2-methoxybenzene under suitable conditions.

    Attachment of the 1-methyl-1H-pyrazol-3-yl Group: The final step involves the coupling of the piperidine derivative with 1-methyl-1H-pyrazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the methoxy or pyrazole groups.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Depending on the site of oxidation, products may include sulfoxides or sulfones.

    Reduction Products: Reduced forms of the sulfonyl group, such as sulfides.

    Substitution Products: Derivatives with different substituents replacing the chloro group.

Scientific Research Applications

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole and piperidine rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.

    1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine: Different position of the pyrazole substitution.

    1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-imidazol-3-yl)piperidine: Pyrazole ring replaced with an imidazole ring.

Uniqueness

1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the sulfonyl and pyrazole groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-19-9-7-14(18-19)12-4-3-8-20(11-12)24(21,22)16-10-13(17)5-6-15(16)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHTUQIREIKUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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